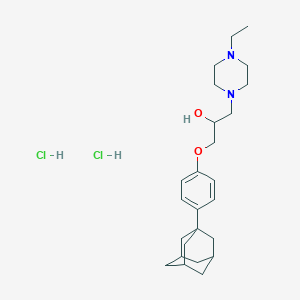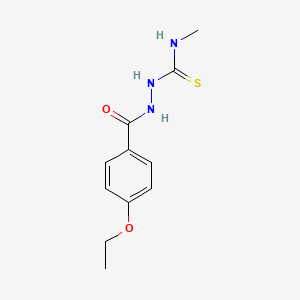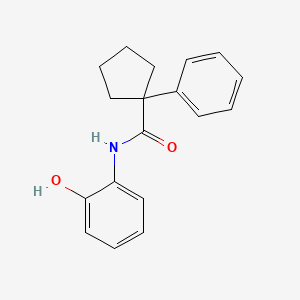
1-(4-((3r,5r,7r)-Adamantan-1-yl)phenoxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-((3r,5r,7r)-Adamantan-1-yl)phenoxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol dihydrochloride is a useful research compound. Its molecular formula is C25H40Cl2N2O2 and its molecular weight is 471.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial and Anti-Proliferative Activities
Adamantane derivatives have been synthesized and evaluated for their antimicrobial and anti-proliferative activities. The structural modifications of adamantane have led to compounds displaying marked broad-spectrum antibacterial activities and significant anti-proliferative activity against various human tumor cell lines. This suggests their potential application in developing new antimicrobial and anticancer agents (Al-Mutairi et al., 2019).
Hypoglycemic Activities
Adamantane-isothiourea hybrid derivatives have shown in vivo hypoglycemic activity in streptozotocin (STZ)-induced diabetic rats. These findings indicate the potential of adamantane derivatives in the development of new treatments for diabetes (Al-Wahaibi et al., 2017).
Spectroscopic and Quantum Chemical Analysis
The adamantane-containing triazole thiones and other adamantane-based compounds have been extensively studied through spectroscopic methods and quantum chemical analysis. These studies provide insights into the structural, vibrational, and electronic properties of these compounds, which are crucial for understanding their reactivity and potential applications in drug design and material science (Shundalau et al., 2019).
Adsorption Behavior and Reactivity Properties
Adamantane derivatives have been investigated for their adsorption behavior on metal clusters and reactivity properties. These studies are essential for understanding the interaction of these compounds with biological systems and their stability, which is critical for pharmaceutical applications (Al-Ghulikah et al., 2021).
Potential Anti-Inflammatory Agents
Structural and spectroscopic characterization of adamantane derivatives has suggested their potential as anti-inflammatory agents. The detailed molecular structure and electronic properties analyses contribute to predicting the mechanism of biological activity of these compounds (Al-Tamimi et al., 2014).
Properties
IUPAC Name |
1-[4-(1-adamantyl)phenoxy]-3-(4-ethylpiperazin-1-yl)propan-2-ol;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H38N2O2.2ClH/c1-2-26-7-9-27(10-8-26)17-23(28)18-29-24-5-3-22(4-6-24)25-14-19-11-20(15-25)13-21(12-19)16-25;;/h3-6,19-21,23,28H,2,7-18H2,1H3;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLPVKYBEGBUSAR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC(COC2=CC=C(C=C2)C34CC5CC(C3)CC(C5)C4)O.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H40Cl2N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-[4-[Methyl(pyrimidin-4-yl)amino]piperidin-1-yl]sulfonylphenyl]acetamide](/img/structure/B2376026.png)
![7-methyl-4-oxo-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2376029.png)
![2-isopropyl-3-phenethyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2376032.png)
![5-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B2376033.png)
![1-[2-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-3-(4-methoxyphenyl)sulfanylpyrrolidine-2,5-dione](/img/structure/B2376034.png)
![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzamide](/img/structure/B2376036.png)

![Ethyl (5-(2-fluorobenzoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate](/img/structure/B2376038.png)

![2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2376040.png)

